molecular formula C10H9Cl2FO2 B6327815 2,4-Dichloro-5-fluoro-benzoic acid isopropyl ester CAS No. 128800-29-3

2,4-Dichloro-5-fluoro-benzoic acid isopropyl ester

Cat. No.: B6327815
CAS No.: 128800-29-3
M. Wt: 251.08 g/mol
InChI Key: YSPDJDKIZCNPAK-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-fluoro-benzoic acid isopropyl ester is an organic compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of two chlorine atoms and one fluorine atom attached to the benzene ring, along with an isopropyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-fluoro-benzoic acid isopropyl ester typically involves the esterification of 2,4-Dichloro-5-fluoro-benzoic acid with isopropanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:

2,4-Dichloro-5-fluoro-benzoic acid+IsopropanolH2SO42,4-Dichloro-5-fluoro-benzoic acid isopropyl ester+H2O\text{2,4-Dichloro-5-fluoro-benzoic acid} + \text{Isopropanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 2,4-Dichloro-5-fluoro-benzoic acid+IsopropanolH2​SO4​​2,4-Dichloro-5-fluoro-benzoic acid isopropyl ester+H2​O

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-fluoro-benzoic acid isopropyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted by other nucleophiles.

    Hydrolysis: The ester functional group can be hydrolyzed to yield 2,4-Dichloro-5-fluoro-benzoic acid and isopropanol.

    Reduction: The compound can be reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Hydrolysis: 2,4-Dichloro-5-fluoro-benzoic acid and isopropanol.

    Reduction: Various reduced derivatives of the original compound.

Scientific Research Applications

2,4-Dichloro-5-fluoro-benzoic acid isopropyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-fluoro-benzoic acid isopropyl ester depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-5-fluorobenzoic acid
  • 2,4-Dichloro-5-fluorobenzonitrile
  • 2,4-Dichloro-5-fluorobenzyl alcohol

Uniqueness

2,4-Dichloro-5-fluoro-benzoic acid isopropyl ester is unique due to its specific ester functional group, which imparts distinct chemical and physical properties compared to its analogs

Properties

IUPAC Name

propan-2-yl 2,4-dichloro-5-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2FO2/c1-5(2)15-10(14)6-3-9(13)8(12)4-7(6)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPDJDKIZCNPAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC(=C(C=C1Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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